molecular formula C10H6BrNO2 B3278484 1-Bromo-6-nitronaphthalene CAS No. 67878-75-5

1-Bromo-6-nitronaphthalene

Cat. No. B3278484
CAS RN: 67878-75-5
M. Wt: 252.06 g/mol
InChI Key: NODGOFXISHGVGQ-UHFFFAOYSA-N
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Description

1-Bromo-6-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 . Its molecular weight is 252.07 . The IUPAC name for this compound is 6-bromo-1-nitronaphthalene .


Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a related compound, involves a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane has been proposed . The reaction occurs under homogeneous conditions .


Molecular Structure Analysis

The linear formula of 1-Bromo-6-nitronaphthalene is C10H6BrNO2 . The Inchi Code for this compound is 1S/C10H6BrNO2/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12 (13)14/h1-6H .


Chemical Reactions Analysis

The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .


Physical And Chemical Properties Analysis

1-Bromo-6-nitronaphthalene is a solid at room temperature . It has a molecular weight of 252.07 .

Safety And Hazards

The safety information for 1-Bromo-6-nitronaphthalene includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

1-bromo-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGOFXISHGVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704751
Record name 1-Bromo-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-nitronaphthalene

CAS RN

67878-75-5
Record name 1-Bromo-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… temperature was allowed to rise to 40" ; stirring was continued for a further 1 hour, after which the mixture was poured on ice and the precipitate containing 1-bromo-6-nitronaphthalene …
Number of citations: 8 pubs.rsc.org
G Hübener, A Lambacher… - The Journal of Physical …, 2003 - ACS Publications
… For the synthesis of D 2 , we brominated 2-nitronaphthalene; the resulting 1-bromo-6-nitronaphthalene 21,22 was reduced to 6-amino-1-bromonaphthalene (SnCl 2 , HCl). Alklyation …
Number of citations: 74 pubs.acs.org

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